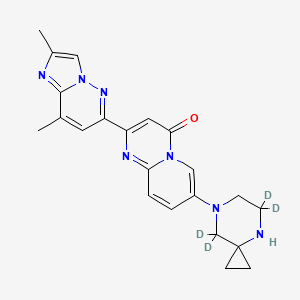

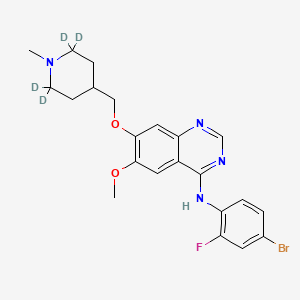

Dacomitinib-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

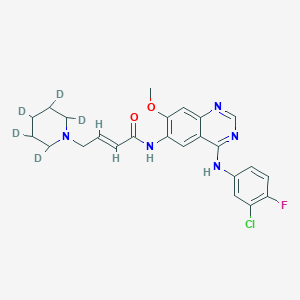

Dacomitinib-d5 is a deuterated form of dacomitinib, a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of dacomitinib.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dacomitinib involves several key steps:

Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.

Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.

Condensation Reaction: This intermediate is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to yield the crude product.

Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.

Industrial Production Methods

The industrial production of dacomitinib follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dacomitinib undergoes several types of chemical reactions:

Reduction: Reduction reactions are involved in the synthesis of dacomitinib, as mentioned earlier.

Substitution: Methoxylation and other substitution reactions are key steps in the synthesis process.

Common Reagents and Conditions

Methoxylation: Alkali/methanol system.

Reduction: Hydrazine hydrate.

Condensation: N-methylpyrrolidone solvent.

Major Products

The major product formed from these reactions is dacomitinib, with its deuterated form, dacomitinib-d5, being used for research purposes .

Aplicaciones Científicas De Investigación

Dacomitinib-d5 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used to study the pharmacokinetics and metabolic pathways of dacomitinib.

Biology: Investigates the biological effects of dacomitinib on cellular processes.

Medicine: Researches its efficacy and safety in treating NSCLC with uncommon EGFR mutations.

Industry: Helps in the development of new therapeutic agents and optimization of existing treatments.

Mecanismo De Acción

Dacomitinib-d5 exerts its effects by irreversibly inhibiting the activity of the EGFR family of tyrosine kinases (EGFR/HER1, HER2, and HER4). It achieves this by covalently binding to the cysteine residues in the catalytic domains of the HER receptors . This inhibition prevents receptor autophosphorylation and downstream signaling, leading to the suppression of cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Osimertinib: A third-generation EGFR tyrosine kinase inhibitor with activity against T790M resistance mutations.

Uniqueness

Dacomitinib-d5 is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Compared to afatinib, dacomitinib has shown similar efficacy but different side effect profiles, such as a higher incidence of paronychia . Osimertinib, on the other hand, is more effective against specific resistance mutations .

Propiedades

Fórmula molecular |

C24H25ClFN5O2 |

|---|---|

Peso molecular |

475.0 g/mol |

Nombre IUPAC |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D |

Clave InChI |

LVXJQMNHJWSHET-HUUYLNEZSA-N |

SMILES isomérico |

[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H] |

SMILES canónico |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)

![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)